![molecular formula C18H22N2O5S B2791362 4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide CAS No. 1219907-13-7](/img/structure/B2791362.png)
4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide
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Description
The compound “4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide” is a complex organic molecule. It contains a 2H-chromen-3-yl group, which is a type of coumarin . Coumarins are a class of phenolic substances found in many plants .
Molecular Structure Analysis
The 2H-chromen-3-yl group is a key structural feature in this compound. In similar compounds, the mean plane of the 2H-chromene ring system forms a dihedral angle with other groups in the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, coumarin derivatives are known to participate in a variety of chemical reactions. They can undergo nucleophilic substitution, and their reactivity towards nucleophiles can give access to a wide variety of heterocycles .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theEGFR/PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in cell proliferation and survival, making it a common target for anticancer drugs .
Mode of Action
Similar compounds have been shown to suppress theEGFR/PI3K/AKT/mTOR signaling pathway . This suppression can lead to the inhibition of cell proliferation and the induction of apoptosis .
Biochemical Pathways
The compound affects the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell growth, proliferation, differentiation, and survival. Downstream effects of inhibiting this pathway can include reduced cell proliferation, induced cell cycle arrest, and increased apoptosis .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, the induction of cell cycle arrest, and the promotion of apoptosis . These effects can lead to the suppression of tumor growth .
properties
IUPAC Name |
4-(methanesulfonamidomethyl)-N-(2-oxochromen-3-yl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-26(23,24)19-11-12-6-8-13(9-7-12)17(21)20-15-10-14-4-2-3-5-16(14)25-18(15)22/h2-5,10,12-13,19H,6-9,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVYCEHYUWMDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide |
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